molecular formula C14H15N3O B8668277 n-Phenyl-n'-2-pyridylethylurea

n-Phenyl-n'-2-pyridylethylurea

Cat. No.: B8668277
M. Wt: 241.29 g/mol
InChI Key: SZOPTIPQFBEPSR-UHFFFAOYSA-N
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Description

n-Phenyl-n'-2-pyridylethylurea is an organic compound that features a pyridyl group and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Phenyl-n'-2-pyridylethylurea typically involves the reaction of 2-(2-pyridyl)ethylamine with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

n-Phenyl-n'-2-pyridylethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridyl ketones, while reduction may produce pyridyl alcohols.

Mechanism of Action

The mechanism of action of n-Phenyl-n'-2-pyridylethylurea involves its interaction with specific molecular targets. The pyridyl group can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. The phenylurea moiety may interact with proteins and enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Phenyl-n'-2-pyridylethylurea is unique due to its combination of a pyridyl group and a phenylurea moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

1-phenyl-3-(2-pyridin-2-ylethyl)urea

InChI

InChI=1S/C14H15N3O/c18-14(17-13-7-2-1-3-8-13)16-11-9-12-6-4-5-10-15-12/h1-8,10H,9,11H2,(H2,16,17,18)

InChI Key

SZOPTIPQFBEPSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCC2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phenyl isothiocyanate (1.35 g, 10 m mol) was dissolved in 7 ml of anhydrous methylene chloride, and the solution was cooled in an ice bath. Thereto was added 1.2 g (10 m mol) of 2-(2-aminoethyl)pyridine dissolved in 3 ml of anhydrous methylene chloride. The mixture was stirred at room temperature for 15 minutes. The reaction mixture was mixed with water, followed by extraction with methylene chloride. The extract was dried with anhydrous potassium carbonate and concentrated to obtain 2.8 g of a crude product. It was purified by silica gel column chromatography (chloroform:methanol=9/1) to obtain 2.3 g (yield: 88%) of N-phenyl-N'-2-pyridylethylurea.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

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